molecular formula C18H13ClN2O4S B2363761 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate CAS No. 877635-73-9

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Cat. No.: B2363761
CAS No.: 877635-73-9
M. Wt: 388.82
InChI Key: OQGZHUFXDMTGPI-UHFFFAOYSA-N
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Description

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic compound with a unique structure that combines a pyrimidine ring, a pyran ring, and a benzoate group

Scientific Research Applications

Chemistry

In chemistry, 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria . Some of these compounds exhibited good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The starting material, 4-methylpyrimidine, undergoes a series of reactions to introduce the sulfanylmethyl group.

    Formation of the Pyran Ring: The intermediate product is then reacted with appropriate reagents to form the pyran ring.

    Introduction of the Benzoate Group: Finally, the compound is esterified with 4-chlorobenzoic acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: This compound shares the benzoate group but lacks the pyrimidine and pyran rings.

    Barrelene: A polycyclic compound with a unique structure but different functional groups.

    Basketane: Another polycyclic compound with a different arrangement of rings.

Uniqueness

The uniqueness of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate lies in its combination of a pyrimidine ring, a pyran ring, and a benzoate group

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S/c1-11-6-7-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGZHUFXDMTGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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